molecular formula C14H15NO4 B2738887 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid CAS No. 879151-90-3

5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid

Cat. No.: B2738887
CAS No.: 879151-90-3
M. Wt: 261.277
InChI Key: HMLGGFSSMVUDLA-UHFFFAOYSA-N
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Description

5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by its furoindole core, which is a fused heterocyclic system combining a furan ring with an indole moiety. The presence of an ethoxy group and a carboxylic acid functional group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets and form stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid
  • 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-6-carboxylic acid
  • 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-sulfonic acid

Uniqueness

5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both an ethoxy group and a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethoxy-2-methyl-3,8-dihydro-2H-furo[3,2-g]indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-11-5-8-4-7(2)19-13(8)12-9(11)6-10(15-12)14(16)17/h5-7,15H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLGGFSSMVUDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=C(NC2=C3C(=C1)CC(O3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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